3,3-二苯基丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3,3-Diphenylpropanohydrazide-related compounds typically involves reactions between diphenyl derivatives and hydrazides or related nitrogen-containing compounds. For instance, 1,2-diphenyl ethanedione can react with benzohydrazide to form related compounds, showcasing the versatility of diphenyl compounds in synthetic chemistry (Zheng Chang-zheng, 2011).

Molecular Structure Analysis

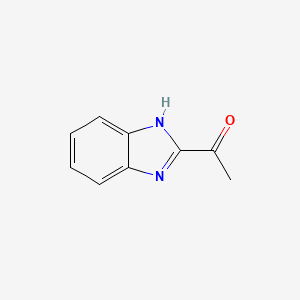

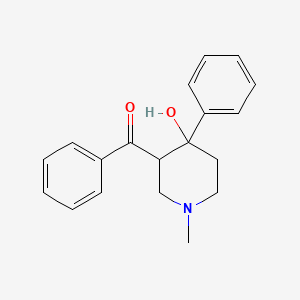

The molecular structure of diphenylpropanohydrazide derivatives can be complex and varied. For example, a study on 1,3-diphenylpropane-1,2,3-trione, a related compound, revealed that the phenyl rings are nearly coplanar with adjacent carbonyl groups, highlighting the intricate geometry and electronic distribution in such molecules (G. Schultz et al., 1991).

Chemical Reactions and Properties

Diphenylpropanohydrazide compounds can undergo various chemical reactions, leading to the formation of complex structures and materials. For instance, the reaction of lanthanoid metals with diphenyl derivatives can result in the synthesis of complex pyrazolate complexes, demonstrating the reactivity of such compounds under specific conditions (G. Deacon et al., 2004).

Physical Properties Analysis

The physical properties of 3,3-Diphenylpropanohydrazide derivatives are influenced by their molecular structure. Crystallographic studies can provide insights into the arrangement and interactions within these compounds, contributing to our understanding of their physical characteristics. For example, uranyl complexes with diphenyl derivatives have been studied for their luminescence properties, which are directly related to their structure and bonding (K. Umeda et al., 2006).

Chemical Properties Analysis

The chemical properties of 3,3-Diphenylpropanohydrazide and its derivatives are pivotal for their potential applications. For example, the synthesis and evaluation of derivatives for their inhibitory activity against biological targets demonstrate the functional capabilities of these compounds. Such studies can lead to the development of new materials and therapeutic agents (M. Fouad et al., 2023).

科学研究应用

细胞化学应用

- 酶可视化: 一项研究引入了一种对硝基苯基取代的双四唑,可以在组织切片中实现酶活性的细胞化学可视化。这种试剂可用于各种还原酶系统,突显了其在组织化学目的中的实用性 (Nachlas et al., 1957)。

腐蚀抑制

- 金属表面保护: 对4H-三唑衍生物的研究,包括3,5-二苯基-4H-1,2,4-三唑,显示了它们在盐酸溶液中保护低碳钢表面的有效性。这些化合物作为腐蚀抑制剂,其效率取决于取代基的类型和性质 (Bentiss et al., 2007)。

抗菌剂

- 新型抗菌化合物: 一项研究合成了甲酰肼衍生物并测试了它们的抗菌和抗真菌活性。其中一些化合物表现出优秀的抗真菌活性,表明它们作为抗菌剂的潜力 (Gunavathi et al., 2022)。

抗惊厥特性

- 潜在的抗癫痫药物: 从3,3-二苯基丙酸合成的新酰胺被合成并评估为潜在的抗惊厥剂。这些物质在临床前癫痫模型中展示了广泛的活性,表明它们在治疗癫痫中的实用性 (Obniska et al., 2017)。

生物活性超分子结构

- 抗利什曼和抗菌活性: 对二有机锡(IV)席夫碱的研究,包括甲酰肼配体的二苯基衍生物,显示出显著的抗利什曼、抗尿素酶、抗菌和抗真菌活性。这些复合物在各种生物医学应用中具有潜力 (Shujah et al., 2013)。

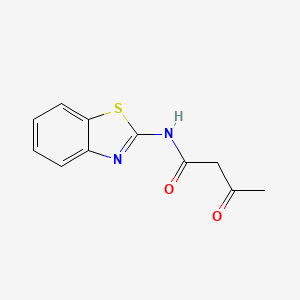

药物发现中的点击化学

- 生物共轭和靶标识别: 点击化学利用实用和可靠的转化在药物发现中有应用。类似于3,3-二苯基丙酰肼衍生物的三唑形成在这一过程中至关重要,提供了特异性和生物相容性 (Kolb & Sharpless, 2003)。

荧光和光化学研究

- 光学性质和核构象: 对溶剂和pH对3,5-二苯基吡唑的吸收和荧光光谱的影响的研究提供了关于激发时分子构象变化的见解。这项研究有助于理解这类化合物的光学行为 (Swaminathan & Dogra, 1983)。

癌症研究中的抗增殖效应

- 多药耐药的逆转: 对苯并呋喃衍生物,包括4,5-二氢-3,5-取代二苯基吡唑-1-基甲酮,进行了研究,以评估其对癌细胞的抗增殖效应和逆转多药耐药性的能力,突显了它们在癌症治疗中的潜力 (Parekh et al., 2011)。

安全和危害

The safety data sheet for a similar compound, 3,3’-Diaminobenzidine tetrahydrochloride hydrate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

属性

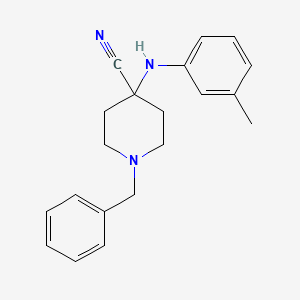

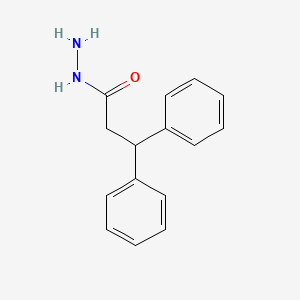

IUPAC Name |

3,3-diphenylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-17-15(18)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQPMMMDWSZFDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207712 |

Source

|

| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Diphenylpropanohydrazide | |

CAS RN |

58973-41-4 |

Source

|

| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058973414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。